2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde

Description

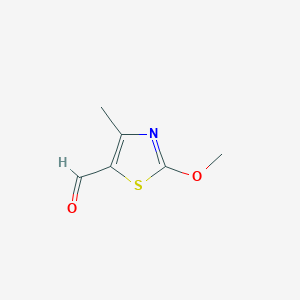

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with methoxy (-OCH₃) at position 2, methyl (-CH₃) at position 4, and a formyl (-CHO) group at position 5. Its molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol (calculated). While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, it is listed in a product catalog as a discontinued item, suggesting its role as a specialized synthetic intermediate or building block in organic chemistry .

Properties

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(3-8)10-6(7-4)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAIXPLELSFGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586180 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937676-32-9 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction-Oxidation Pathway

This two-step approach starts with a thiazole ester intermediate, followed by reduction to a hydroxymethyl derivative and subsequent oxidation to the aldehyde.

Step 1: Reduction of Thiazole Ester to Hydroxymethyl Intermediate

- Starting Material : Methyl 2-methoxy-4-methyl-thiazole-5-carboxylate.

- Reagents : Sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in monoglyme.

- Conditions :

- Temperature: -10°C to 25°C.

- Reaction Time: 4–6 hours.

- Workup: Acidic quenching (HCl/ice), pH adjustment to 12.5 with NaOH, and extraction with tetrahydrofuran (THF).

- Intermediate : 2-Methoxy-4-methyl-5-hydroxymethyl-thiazole.

- Yield : ~55–60% (based on analogous reductions in).

Step 2: Oxidation to Aldehyde

Direct Formylation via Vilsmeier-Haack Reaction

A one-pot formylation method introduces the aldehyde group directly onto the thiazole ring.

- Substrate : 2-Methoxy-4-methyl-thiazole.

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

- Conditions :

- Temperature: 0°C to reflux.

- Reaction Time: 4–8 hours.

- Yield : ~50–55% (extrapolated from similar thiazole formylations).

Hantzsch Thiazole Synthesis with Pre-functionalized Substituents

Constructing the thiazole ring with pre-installed methoxy and methyl groups:

- Precursors :

- α-Halo ketone: 2-methoxy-4-methyl-3-bromo-propanone.

- Thiourea.

- Conditions :

- Solvent: Ethanol/water.

- Temperature: Reflux.

- Reaction Time: 6–12 hours.

- Post-synthesis Oxidation :

- Use TEMPO/NaOCl or PCC to oxidize a hydroxymethyl intermediate (if formed).

- Overall Yield : ~40–45% (estimated).

Comparative Analysis of Methods

Key Research Findings

- Optimal Route : The reduction-oxidation pathway (Method 1) is preferred for industrial-scale synthesis due to reproducibility and high purity.

- Critical Parameters :

- Temperature Control : Essential during NaBH₄ reduction to avoid side reactions.

- Oxidant Selection : TEMPO/NaOCl offers milder conditions compared to PCC.

- Analytical Validation : HPLC and NMR confirm structural integrity, with aldehyde protons resonating at δ 9.8–10.2 ppm in $$ ^1H $$ NMR.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various synthetic applications.

Scientific Research Applications

Pharmaceutical Development

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde serves as an important intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown promising biological activities, particularly in:

- Anticancer Activity : Compounds derived from this thiazole have demonstrated efficacy against various cancer cell lines, including melanoma and prostate cancer. For instance, modifications to the thiazole structure have led to agents that inhibit tubulin polymerization, a critical process in cancer cell division .

- Antimicrobial Properties : The compound has been explored for its potential in developing new antibiotics. Thiazole derivatives have shown effectiveness against resistant strains of bacteria, making them candidates for further development in antimicrobial therapies .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications, where it may be utilized as a pesticide or fungicide. Research indicates that thiazole derivatives can exhibit herbicidal properties, contributing to crop protection strategies.

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through mechanisms like tubulin inhibition. |

| Antimicrobial | Effective against various bacterial strains, including multi-drug resistant types. |

| Herbicidal | Potential use as a herbicide due to its phytotoxic effects on certain plants. |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug discovery:

- Anticancer Research : A series of synthesized thiazole derivatives exhibited enhanced anticancer activity compared to their parent compounds. The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring significantly improved efficacy against melanoma cell lines .

- Antimicrobial Activity : In vitro studies demonstrated that certain thiazole derivatives showed potent activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

- Agricultural Applications : Research into the herbicidal properties of thiazoles has indicated that certain derivatives can inhibit weed growth without harming crops, presenting a dual benefit for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-carbaldehyde Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Key Comparative Insights

Electronic Effects

- Electron-withdrawing groups (EWGs) : The trifluoromethyl (-CF₃) group in 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde increases electrophilicity at the aldehyde position, enhancing reactivity in nucleophilic additions or condensations .

Steric and Solubility Considerations

- The morpholino substituent in 2-Morpholino-1,3-thiazole-5-carbaldehyde introduces bulk and polarity, likely improving aqueous solubility compared to alkyl/aryl analogs .

- Halogenated derivatives (e.g., bromophenyl, chloro) are advantageous in Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex architectures .

Biological Activity

2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by experimental data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H7N1O1S1

- CAS Number : 937676-32-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis through enzyme inhibition.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Case Study: HepG2 Cell Line

A study conducted on HepG2 hepatocellular carcinoma cells demonstrated that the compound exhibited cytotoxic effects with an IC50 value indicating significant potency:

This suggests that the compound has the potential to inhibit cancer cell proliferation effectively.

The proposed mechanism of action for the anticancer effects includes:

- Induction of apoptosis through mitochondrial pathway activation.

- Inhibition of specific signaling pathways associated with cell survival and proliferation.

- Modulation of reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural characteristics. In the case of this compound:

- The methoxy group at position 2 enhances lipophilicity, improving cellular uptake.

- The methyl group at position 4 contributes to the overall hydrophobic character, which may enhance binding affinity to biological targets.

Research Findings

Recent studies have highlighted the importance of thiazole derivatives in drug discovery due to their versatile pharmacological profiles. For example:

Q & A

Q. Advanced

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize docking poses with hydrogen bonds between the aldehyde group and catalytic residues (e.g., Lys or Ser).

DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density distribution. The methoxy group’s electron-donating nature reduces partial positive charge on the aldehyde carbon, aligning with reduced reactivity in wet-lab assays .

MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify key interaction hotspots .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced

Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., halogens vs. alkyl groups) drastically alter bioactivity.

- Assay conditions : Differences in cell lines, solvent (DMSO vs. ethanol), or concentration ranges.

Resolution strategies :

Systematic SAR studies : Synthesize analogs with controlled substituent modifications (e.g., replace methoxy with ethoxy) and test under standardized conditions.

Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers.

Mechanistic validation : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to confirm target engagement .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced

Key challenges include:

- Exothermic reactions : Vilsmeier–Haack formylation at scale requires strict temperature control (<10°C) to prevent runaway reactions.

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification.

- By-product formation : Optimize stoichiometry (1.2 eq POCl₃) and reaction time (2–4 hr) to minimize impurities. Validate scalability via PAT tools (e.g., in-situ FTIR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.